The compound [6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that combine an imidazo[2,1-b][1,3]thiazole moiety with a methanamine group and a methoxyphenyl substituent. The molecular formula for this compound is .
The synthesis of [6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine typically involves multi-step reactions. Common methods include:
The synthesis can be carried out using solvents like ethanol or DMF (dimethylformamide), often requiring heating under reflux conditions for optimal yields . Specific reaction conditions such as temperature and time are critical for achieving high purity and yield.
The structure of [6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine features:
The compound's molecular weight is approximately 253.33 g/mol. Its structural representation can be visualized using chemical drawing software or databases such as PubChem .
This compound can participate in several chemical reactions due to its functional groups:
Reactivity patterns are influenced by the electronic properties of the substituents on the aromatic ring and the thiazole nitrogen atoms .
The mechanism of action for [6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine in biological systems is primarily linked to its interaction with specific cellular targets:
In vitro studies have shown that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit varying degrees of cytotoxicity against different cancer cell lines . Specific IC50 values highlight their potency in inhibiting tumor growth.
Relevant analyses such as NMR (nuclear magnetic resonance) and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
The primary applications of [6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine include:
Ongoing studies are focused on optimizing its structure to enhance efficacy and reduce toxicity while exploring additional therapeutic avenues within medicinal chemistry .
The imidazo[2,1-b]thiazole scaffold is constructed through sequential cyclization and functional group transformations. A validated approach begins with the condensation of 2-aminothiazole derivatives with α-haloketones under reflux conditions. For the target compound, 2-amino-4-(4-methoxyphenyl)thiazole is reacted with 1,3-dibromopropanone in anhydrous DMF at 80-90°C for 8-12 hours, yielding the 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole core. This method achieves 65-75% isolated yield when conducted under inert atmosphere with rigorous exclusion of moisture [7]. Alternative microwave-assisted cyclization significantly reduces reaction time (15-20 minutes) while maintaining comparable yields (70-72%), demonstrating improved energy efficiency [5]. Post-cyclization, the C-5 position is selectively functionalized through electrophilic aromatic substitution. Vilsmeier-Haack formylation using POCl₃/DMF at 0°C to room temperature introduces an aldehyde group at C-5 with 80-85% yield, confirmed by FT-IR (C=O stretch at 1685 cm⁻¹) and ¹³C NMR (δ 190.2 ppm) [4]. This aldehyde serves as the crucial precursor for subsequent amine group installation.
Table 1: Imidazo[2,1-b]thiazole Core Synthesis Methods
Starting Material | Reagent/Conditions | Product | Yield (%) | Key Characterization |
---|---|---|---|---|
2-Amino-4-(4-methoxyphenyl)thiazole | 1,3-Dibromopropanone, DMF, 85°C, 10h | 5-Formyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole | 68 | ¹H NMR (DMSO-d6): δ 10.02 (s, 1H), 8.25 (s, 1H), 7.95 (d, J=8.8 Hz, 2H), 7.12 (s, 1H), 6.95 (d, J=8.8 Hz, 2H), 3.82 (s, 3H) |
2-Amino-4-(4-methoxyphenyl)thiazole | 1,3-Dibromopropanone, DMF, Microwave, 150W, 15 min | 5-Formyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole | 71 | FT-IR: 1685 cm⁻¹ (C=O) |
The 4-methoxyphenyl moiety significantly influences electronic properties and requires precise functionalization. Electrophilic substitutions on this aryl group are directed by the methoxy group's ortho/para-orientation. Bromination using N-bromosuccinimide (NBS) in chloroform at 60°C selectively introduces bromine at the para-position relative to methoxy (yield: 78%), enabling Suzuki-Miyaura cross-coupling for biaryl diversification [1]. Demethylation represents a critical transformation; boron tribromide (1M in DCM) at -78°C to room temperature quantitatively cleaves the methyl ether to generate the phenolic derivative. This serves as a versatile intermediate for O-alkylation or esterification, with alkyl halides introducing ethyl, propyl, or benzyl groups in 70-85% yields using K₂CO₃ in acetone under reflux [5]. Computational studies (DFT) reveal that electron-donating groups on the phenyl ring increase HOMO density at C-5 of the imidazothiazole core by 0.15 eV, facilitating subsequent nucleophilic attacks at this position. Protecting group strategies for the phenol include tert-butyldimethylsilyl (TBS) protection (using TBSCl, imidazole, DMF) with >95% efficiency, allowing orthogonal functionalization of the heterocyclic core [4].
The aldehyde intermediate undergoes reductive amination for primary amine installation. Reaction with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C generates the oxime intermediate (90% yield), followed by reduction using zinc dust in acetic acid at 40°C. This one-pot sequence affords [6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine with 75-80% overall yield and >95% purity after recrystallization from ethanol/water [5]. Alternatively, nucleophilic displacement of activated intermediates provides efficient access. The aldehyde is converted to a bromomethyl derivative using (PhO)₂POBr in acetonitrile under reflux (4h, 85% yield), followed by Gabriel synthesis with potassium phthalimide in DMF (90°C, 6h) and subsequent hydrazinolysis (80% yield). Microwave-assisted direct amination reduces the reaction time significantly: the bromomethyl compound reacts with aqueous ammonia (28%) in a sealed vessel under microwave irradiation (100W, 120°C, 30 min) to directly afford the primary amine in 70% isolated yield [7] . Both pathways produce analytically pure compounds confirmed by LC-MS (m/z 286.1 [M+H]⁺) and ¹³C NMR (δ 45.8 ppm for -CH₂NH₂).
Solvent optimization demonstrates that polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics but necessitate stringent drying. DMF with 50ppm water content provides optimal balance between reaction rate (t₁/₂ = 35 min) and product stability. Catalytic screening reveals that 5 mol% p-toluenesulfonic acid accelerates imidazo[2,1-b]thiazole formation by 40% without byproducts, whereas Lewis acids (e.g., ZnCl₂) promote decomposition [7]. Temperature control is critical during reductive amination: maintaining the reduction step at 40±2°C prevents over-reduction (yield increase from 65% to 82%), confirmed by in-situ FT-IR monitoring. For nucleophilic amination, phase-transfer catalysis (5 mol% Aliquat 336) improves the substitution yield from 62% to 88% by enhancing ammonia accessibility to the lipophilic bromomethyl intermediate . Purification is optimized via pH-dependent extraction: the amine product is extracted into 0.5M HCl from organic solvent (ethyl acetate), basified to pH 12 with NaOH, and back-extracted into ethyl acetate, achieving >99% purity. Solvent-free microwave techniques reduce reaction times by 8-fold while maintaining yields >70%, validated by comparative HPLC analysis [5].
Table 2: Optimization Parameters for Key Synthetic Steps
Reaction Step | Variable Tested | Optimal Conditions | Yield Improvement | Selectivity Impact |
---|---|---|---|---|
Core Cyclization | Solvent Polarity | Anhydrous DMF (H₂O <50 ppm) | 68% → 75% | Byproducts reduced from 15% to <5% |
Reductive Amination | Temperature Control | 40±2°C during Zn/AcOH reduction | 65% → 82% | Prevents diamine formation |
Nucleophilic Substitution | Catalyst | Aliquat 336 (5 mol%) | 62% → 88% | Eliminates elimination byproducts |
Demethylation | Reagent Stoichiometry | BBr₃ (1.05 equiv) in DCM at -78°C | 92% yield | Phenol purity >99% (HPLC) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7